molecular formula C13H23NO B6359610 N,N-Dicyclohexylformamide CAS No. 22699-63-4

N,N-Dicyclohexylformamide

Cat. No.: B6359610
CAS No.: 22699-63-4
M. Wt: 209.33 g/mol
InChI Key: WZHFFMIYUIHVET-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylformamide ( 22699-63-4) is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It is a formamide derivative featuring two cyclohexyl substituents. While its direct applications are sparsely documented in the available literature, related formamide compounds are known to serve as solvents or intermediates in organic synthesis. For instance, the simpler analogue Cyclohexylformamide has been identified in biochemical research as an inhibitor of human alcohol dehydrogenases . As a high-purity chemical, this compound is offered for use in research and development activities, potentially as a building block for the synthesis of more complex molecules or for specialized material science applications. Researchers value this compound for its specific structural properties, which can be leveraged in method development and exploratory science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary handling and safety precautions, as per its Safety Data Sheet (SDS), must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dicyclohexylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFFMIYUIHVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324326
Record name N,N-dicyclohexylformamide
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Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22699-63-4
Record name Formamide,N-dicyclohexyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dicyclohexylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dicyclohexylformamide

Conventional Laboratory Synthesis Routes

Traditional methods for creating N,N-Dicyclohexylformamide rely on established organic reactions, including direct formylation, oxidative processes, and electrochemical transformations.

A primary and straightforward method for synthesizing this compound is the direct formylation of its corresponding secondary amine, dicyclohexylamine. This transformation can be effectively carried out using formic acid. Research has shown that heating a mixture of an amine and formic acid to 80 °C under solvent-free conditions can produce the desired formamide (B127407) in good to excellent yields. nih.gov This method is particularly effective for cyclic secondary amines. nih.gov

Further refinement of this process involves the use of catalysts or promoters. For instance, the formylation of amines with formic acid can be achieved in nearly quantitative yields using 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) as a catalyst. nih.gov Another approach utilizes a mixture of formic acid and a catalytic amount of sodium formate (B1220265) at room temperature, also under solvent-free conditions, which selectively produces N-formylated products. nih.gov

The following table summarizes the yields for the formylation of various amines using formic acid, illustrating the general applicability of this method.

Amine SubstrateProductYield (%)Conditions
Substituted Aromatic AminesN-ArylformamidesGood to Excellent80 °C, Solvent-free
Primary Alkyl AminesN-AlkylformamidesGood to Excellent80 °C, Solvent-free
Secondary Alkyl AminesN,N-DialkylformamidesGood to Excellent80 °C, Solvent-free
Cyclic Secondary AminesN-Formyl-heterocyclesGood to ExcellentRoom Temp, Na-formate

Table based on findings for general amine formylation with formic acid. nih.gov

An alternative route to this compound involves the oxidative functionalization of a suitable precursor, such as N,N-dicyclohexylmethylamine. This pathway centers on the selective oxidation of the N-methyl group to a formyl group. A highly regioselective and efficient method for this transformation employs a copper/nitroxyl (B88944) radical catalyst system with molecular oxygen (O₂) as the terminal oxidant. nih.gov

This methyl-selective α-oxygenation is a highly attractive approach for synthesizing formamides as it preserves the main skeleton of the amine substrate. nih.gov The use of moderately hindered nitroxyl radicals, such as 1-methyl-2-azaadamanane N-oxyl (1-Me-AZADO), is crucial for the reaction's success, as they exhibit greater stability compared to less hindered radicals. nih.gov This catalytic system has proven effective for converting various tertiary N-methylamines into their corresponding formamides. nih.gov The high regioselectivity is attributed to the steric interactions between the amine and the nitroxyl radical. nih.gov

Electrochemical methods offer a modern and environmentally benign pathway for formamide synthesis. One such strategy is the electrochemically enabled decyanative C(sp³)–H oxygenation of N-cyanomethylamines. dntb.gov.uarsc.org This process allows for the selective oxygenation of the C(sp³)–H bond located adjacent to the nitrogen atom, leading to the formation of the formamide. rsc.org

The reaction proceeds under metal- and oxidant-free conditions, utilizing water as the source for the carbonyl oxygen atom. rsc.org It is applicable to a broad range of substrates, facilitating the synthesis of a wide variety of formamides in good to excellent yields. rsc.org This electrochemical technique is particularly valuable for incorporating an N-formyl group into complex and bioactive molecules. rsc.org The process represents a significant advancement in C–H functionalization, leveraging anodic oxidation to achieve a challenging C–O bond formation. nih.gov

Advanced and Green Chemistry Strategies in this compound Preparation

In line with the principles of sustainable chemistry, several advanced and green strategies have been developed for the synthesis of formamides, which are applicable to the preparation of this compound.

The electrochemical method described previously (Section 2.1.3) is a prime example of a green chemistry approach due to its use of electricity instead of chemical oxidants and its operation under mild, environmentally friendly conditions. dntb.gov.uarsc.org

Another green route is the oxidative carbonylation of amines using paraformaldehyde. rsc.orgresearchgate.net While many such reactions rely on noble metal catalysts, recent research has demonstrated the efficacy of a non-noble metal CoNC catalyst. rsc.orgresearchgate.net This method successfully converts various N-heterocycles, aliphatic amines, and anilines into their corresponding formamides with moderate to good yields, offering a more sustainable alternative to traditional protocols. rsc.orgresearchgate.net

Furthermore, the direct formylation of amines with formic acid under solvent-free conditions (as detailed in Section 2.1.1) is itself a green technique. nih.gov It minimizes waste by eliminating the need for a reaction solvent and often proceeds with high atom economy. Mechanochemical approaches, where reactants are ground together without a solvent, also represent a green and efficient method for formamide synthesis.

The following table highlights key features of these green synthetic strategies.

Synthetic StrategyKey Features
Electrochemical Oxygenation Metal- and oxidant-free; uses water as oxygen source; mild conditions. rsc.org
Oxidative Carbonylation Utilizes a non-noble metal (CoNC) catalyst; uses paraformaldehyde as C1 source. rsc.orgresearchgate.net
Solvent-Free Formylation Eliminates solvent waste; high atom economy; can be performed at room or elevated temperatures. nih.gov

Reactivity and Chemical Transformations of N,n Dicyclohexylformamide

N,N-Dicyclohexylformamide as a Reactant

This compound's unique structure, featuring two bulky cyclohexyl groups attached to a formamide (B127407) functional group, influences its reactivity and makes it a valuable reagent in several types of chemical reactions.

Role in N-Formylation Reactions of Secondary Amines

N-formamides are crucial compounds with broad industrial applications, serving as solvents and raw materials for fine chemicals like pharmaceuticals and agrochemicals. d-nb.info The formylation of amines, particularly secondary amines, is a fundamental transformation in organic synthesis. While various methods exist for N-formylation, including the use of formic acid or its derivatives, the direct use of this compound as a formylating agent for secondary amines is a specific area of interest. nih.govrsc.org Although direct formylation of secondary amines using this compound as the primary formyl source is not extensively documented in readily available literature, the broader context of N-formylation highlights the importance of developing efficient and selective methods. d-nb.inforesearchgate.net

One notable study presents the synthesis of this compound itself, achieving a 35% yield. figshare.com This synthesis underscores the accessibility of this compound for further reactivity studies.

Participation in the Synthesis of Cyclic Heterocyclic Compounds (e.g., 2-methylidene-1,3-selenazolidine derivatives)

This compound plays a role in the synthesis of selenium-containing heterocycles. Specifically, it is involved in the preparation of isoselenocyanates, which are key intermediates in the synthesis of 2-methylidene-1,3-selenazolidine derivatives. The synthesis of isoselenocyanates can be achieved through the reaction of N-substituted formamides, such as this compound, with selenium powder, triphosgene, and triethylamine. mdpi.com These isoselenocyanates then undergo further reactions to form the desired heterocyclic structures. nih.gov

For instance, the reaction of N-allylselenoureas, derived from isoselenocyanates, can lead to the formation of 2-imino-5-methyl-1,3-selenazolidines through an acid-catalyzed 5-endo cyclization. nih.gov This demonstrates the utility of this compound as a precursor in the construction of complex heterocyclic systems.

Utility in the Preparation of Specific Chemical Intermediates

Beyond its role in formylation and heterocycle synthesis, this compound serves as an intermediate in the synthesis of various other chemical compounds. Its structural features make it a useful building block in more complex molecular architectures. pubcompare.ai For example, it can be a precursor in the synthesis of N-(1,3-dioxoisoindolin-2-yl) derivatives, which have applications in medicinal and agricultural chemistry. mdpi.com The synthesis of these derivatives often involves the reaction of a suitable precursor with phthalic anhydride (B1165640). mdpi.com

This compound as a Component in Catalytic Systems

The influence of this compound extends to the realm of catalysis, where it can act as a ligand or a reaction medium, significantly impacting the efficiency and outcome of various chemical transformations.

Catalytic Activity in Acylation Reactions (e.g., preparation of phthaloyl chloride)

While direct catalytic activity of this compound in the preparation of phthaloyl chloride is not explicitly detailed in the provided search results, the broader context of Friedel-Crafts acylation reactions provides insight into the types of catalytic systems where it could play a role. sigmaaldrich.com Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones and involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org

In some catalytic systems, N-substituted formamides can act as catalysts or co-catalysts. For instance, in certain acylation reactions, related N-heterocyclic carbenes (NHCs), which can be conceptually linked to formamides, are used as organocatalysts. beilstein-journals.orgresearchgate.net

Influence on C-N Cross-Coupling Processes

This compound has been shown to have a positive influence on palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. youtube.com Research has indicated that using this compound in these reactions can lead to significantly improved yields compared to more traditional solvents. It is suggested that this compound can act as a stabilizing agent for the palladium catalyst, thereby enhancing the reaction's efficiency. The use of well-defined (NHC)Pd(allyl)Cl complexes as catalysts in aryl amination reactions further highlights the importance of the ligand environment in these transformations. nih.gov

Incorporation into Organometallic Ligand Frameworks (e.g., gold(I) acyclic aminooxy carbene complexes)

This compound serves as a key starting material in the synthesis of specific organometallic ligands, particularly for gold(I) acyclic aminooxy carbene (AAOC) complexes. acs.org The dicyclohexylamino moiety, with its bulky cyclohexyl groups, is incorporated into the ligand structure to confer distinct steric properties to the resulting metal complex.

The synthesis of the ligand precursors is achieved through the reaction of this compound (Cy₂NCHO) with a substituted phenol (B47542), such as 2,6-di-tert-butylphenol, in the presence of a base and triflic anhydride. acs.org This reaction forms a methanaminium salt, which is then deprotonated and reacted with a gold(I) source like (Me₂S)AuCl to yield the target gold(I) AAOC complex. acs.org

An example of such a complex is [{(4-H-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)}methylidene]AuCl, which has been synthesized and characterized. acs.org These types of acyclic carbene ligands are noted for their strong σ-donating properties, comparable to the more common N-heterocyclic carbenes (NHCs), but offer greater structural flexibility and more straightforward synthetic modification. nih.govrsc.org The steric bulk provided by the dicyclohexyl groups on the nitrogen atom can influence the coordination environment of the gold center, which in turn affects the catalytic activity and selectivity of the complex. acs.org These gold(I) AAOC complexes have been successfully employed as catalysts in reactions such as the hydrohydrazination of terminal alkynes. acs.orgresearchgate.net

Table 1: Examples of Gold(I) Acyclic Aminooxy Carbene Complexes Derived from this compound

Precursor FormamideLigand PrecursorGold(I) ComplexApplicationReference
This compound{[(4-H-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)]CH}⁺OTf⁻[{(4-H-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)}methylidene]AuClCatalyst for hydrohydrazination of terminal alkynes acs.org
This compound{[(4-t-Bu-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)]CH}⁺OTf⁻[{(4-t-Bu-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)}methylidene]AuClCatalyst for hydrohydrazination of terminal alkynes acs.org

This compound as a Solvent Medium in Organic Synthesis

While not as common as its lower alkyl analogues like N,N-dimethylformamide (DMF), this compound has found application as a polar aprotic solvent in specific organic reactions. Its bulky cyclohexyl groups, while potentially limiting its utility in some cases due to steric hindrance, can be advantageous in others, for instance by influencing reaction pathways or stabilizing intermediates.

The compound has been explored as a solvent and stabilizing agent in palladium-catalyzed cross-coupling reactions. Research into C-N cross-coupling reactions has suggested that using this compound as the solvent can lead to improved yields when compared with more conventional solvents.

In another industrial application, this compound is used in a process for preparing phthaloyl chloride from phthalic anhydride and phosgene (B1210022). google.com In one embodiment of this process, it is recommended to charge the entire amount of this compound into the reaction vessel with the phthalic anhydride, where it functions as part of the reaction medium. google.com

Table 2: Applications of this compound as a Solvent

Reaction TypeRole of this compoundReported OutcomeReference
Palladium-Catalyzed C–N Cross-CouplingSolvent and stabilizing agentImproved reaction yields compared to traditional solvents
Phthaloyl Chloride SynthesisReaction medium componentFacilitates the reaction of phthalic anhydride with phosgene google.com

Mechanistic Investigations of Reactions Involving N,n Dicyclohexylformamide

Elucidation of Specific Reaction Pathways with N,N-Dicyclohexylformamide as a Precursor or Reagent

This compound (DcHF) serves as a key component in various chemical transformations, acting as both a precursor and a reagent. Its utility is particularly noted in formylation reactions and as a coupling agent.

One significant pathway involves the use of DcHF as a formylating agent for amines. The general mechanism for N-formylation involves the nucleophilic attack of an amine on an electrophilic carbon source. In procedures utilizing formic acid, a more reactive intermediate is often generated to facilitate the reaction. For instance, the combination of formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) creates a highly reactive formic anhydride (B1165640) species. This species is then readily attacked by an amine to produce the corresponding formamide (B127407). While DcHF is the product in the formylation of dicyclohexylamine, it can also act as a formyl source under certain conditions, though this is less common than its formation.

A notable synthetic application where formamides like DcHF are produced is the reaction between an amine and a halodifluoroacetate. This method provides a pathway to formamides by avoiding harsh acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine displaces the difluoroacetate (B1230586) group, followed by the hydrolysis of an intermediate to yield the final formamide product. The table below summarizes the conditions for such a transformation leading to formamide synthesis.

Table 1: General Conditions for Amine Formylation using Halodifluoroacetates. rsc.org
ParameterCondition
ReactantsAmine (e.g., N-Methyl aniline), Ethyl bromodifluoroacetate
BaseKOAc, K₂CO₃, Cs₂CO₃, or Na₂CO₃
SolventCH₃CN (acetonitrile)
Temperature100 °C
AtmosphereN₂
Reaction Time16 hours
Typical YieldModerate to high (up to 96% for N-methyl-N-phenylformamide)

Furthermore, DcHF is employed as a coupling agent, particularly in peptide synthesis, where it facilitates the formation of amide bonds between amino acids. In this context, it acts as a dehydrating agent in conjunction with other coupling reagents, leading to high-purity peptides.

Mechanistic Insights into Catalytic Cycles Facilitated by this compound or its Derivatives

A catalytic cycle is a multi-step process where a catalyst is regenerated after each cycle. wikipedia.org this compound has been investigated for its role as a solvent and reagent in catalytic processes, notably in palladium-catalyzed cross-coupling reactions.

In these reactions, DcHF can enhance efficiency by stabilizing catalytic intermediates. The mechanism often involves the coordination of the formamide's oxygen atom to the metal center of the catalyst. This interaction can influence the electronic properties and stability of the catalytic species, thereby facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. For example, in C-N cross-coupling reactions, using DcHF as a solvent has been shown to improve yields compared to more traditional solvents. This suggests that DcHF is not merely an inert medium but an active participant in the catalytic loop.

The proposed role of DcHF in a generic palladium-catalyzed cross-coupling cycle can be described as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide.

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center. DcHF, as a solvent or co-solvent, can stabilize the resulting complex through intermolecular interactions.

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. The stabilizing effect of DcHF can lower the energy barrier for this step.

The table below outlines the role of DcHF in specific catalytic applications.

Table 2: Catalytic Applications of this compound.
Catalytic ReactionRole of this compoundObserved Effect
C–N Cross-CouplingSolvent and stabilizing agentImproved reaction yields
Asymmetric SynthesisFacilitates enantioselective reactionsEnhances stereochemical control

The bulky cyclohexyl groups on the nitrogen atom of DcHF distinguish its properties from smaller formamides like N,N-dimethylformamide (DMF), influencing its coordination behavior and efficacy in specific catalytic systems.

Studies on Intermolecular Interactions in Complex Chemical Systems

The chemical behavior of this compound in solution is significantly influenced by its intermolecular interactions with itself and with other molecules in the system. These interactions are primarily governed by dipole-dipole forces and hydrogen bonding. libretexts.org

The formamide group (-CH=O) in DcHF contains a highly polarized carbonyl bond and a nitrogen atom, making it capable of acting as a hydrogen bond acceptor. libretexts.orgmdpi.com The oxygen atom, with its partial negative charge, can form hydrogen bonds with proton donors like water, alcohols, or primary/secondary amines. libretexts.orgmdpi.com

In complex chemical systems, such as during a catalytic reaction or when used as a solvent, DcHF can engage in multiple intermolecular interactions:

Solute-Solvent Interactions: When DcHF is a solute, its interactions with solvent molecules determine its solubility and reactivity. In protic solvents, hydrogen bonding is a dominant force. In aprotic polar solvents, dipole-dipole interactions prevail.

Catalyst-Ligand/Solvent Interactions: As discussed previously, DcHF can coordinate with metal catalysts. This interaction is a specific type of intermolecular force where the formamide oxygen donates electron density to the metal center. This coordination can alter the catalyst's activity and selectivity.

Self-Association: Like other amides, DcHF molecules can associate with each other in solution. Computational studies on similar molecules, such as nicotinamide, show that self-association via hydrogen bonding between amide groups can be a predominant intermolecular interaction. mostwiedzy.pl For DcHF, the bulky cyclohexyl groups may sterically hinder some forms of self-association, but dipole-dipole interactions between the formamide moieties remain significant.

The ability of DcHF to form these varied interactions is crucial to its function as a stabilizing agent in catalytic reactions and its utility in synthesizing materials like self-healing polymers, where stable amide linkages are essential.

Applications of N,n Dicyclohexylformamide in Specialized Chemical Contexts

Utilization in Complex Organic Synthesis Methodologies

N,N-Dicyclohexylformamide serves as a valuable reagent and catalyst in several complex organic synthesis methodologies. Its bulky nature can influence the stereochemistry and regioselectivity of reactions.

One notable application is in the synthesis of other complex molecules. For instance, it can be synthesized from N,N-dicyclohexylmethylamine through an oxidative functionalization process. uni-muenchen.de It has also been used in the synthesis of gold(I) acyclic aminooxy carbene complexes, which are effective catalysts for reactions like the hydrohydrazination of terminal alkynes. nih.govacs.org The synthesis of these carbene precursors involves the reaction of this compound with a phenol (B47542) derivative. nih.govacs.org

Furthermore, this compound has been employed as a catalyst in the production of phthaloyl dichloride compounds. google.com However, its expense can be a limiting factor for industrial-scale production. google.com

The table below summarizes some of the synthetic applications of this compound.

Application AreaSpecific UseReference
Organic Synthesis Formation from N,N-dicyclohexylmethylamine uni-muenchen.de
Catalyst Synthesis Precursor for gold(I) acyclic aminooxy carbene complexes nih.govacs.org
Industrial Chemistry Catalyst for phthaloyl dichloride production google.com

Role in Coordination Chemistry and Metal Complexation Studies (e.g., uranium(VI) nitrate (B79036) monoamide complexes)

The electron-rich amide group in this compound allows it to act as a ligand, forming stable complexes with various metal ions, including transition metals and actinides. The bulky cyclohexyl groups can influence the coordination geometry and stability of these complexes.

A significant area of research has been its interaction with uranium(VI). Studies combining experimental infrared spectroscopy and theoretical Density Functional Theory (DFT) calculations have investigated uranium(VI) nitrate monoamide complexes, including those with this compound (DcHF). researchgate.netnih.govresearchgate.net These studies have shown that this compound, along with other N,N-dialkyl amides, can form complexes with uranyl nitrate. researchgate.netnih.govresearchgate.net

The stability of these uranyl monoamide complexes is influenced by the degree of polarization of the ligand. nih.govresearchgate.net Among the studied monoamides, the UO2(NO3)2·2DcHF complex was found to be the most stable. nih.govresearchgate.net This increased stability is attributed to a high positive charge delocalization in the outer part of the this compound ligand, which leads to a stronger electrostatic interaction with the uranyl cation. nih.govresearchgate.net The coordination of N,N-dialkyl amides to uranium occurs through the oxygen atom of the carbonyl group. researchgate.net

The coordination chemistry of uranium is a topic of growing interest due to the potential for developing new separation techniques and understanding the fundamental bonding and reactivity of this element. researchgate.netfau.de The large ionic radius and variable oxidation states of uranium make it a candidate for catalytic applications. fau.de

The table below presents data on the stability of a uranium(VI) complex with this compound.

Metal IonLigand to Metal RatioComplex Stability (log β)Key Observations
UO₂²⁺2:1 (DcHF:U)12.3 ± 0.2Enhanced stability compared to smaller amide ligands due to hydrophobic effects.

Functionalization in Radiochemistry (e.g., plutonium studies)

N,N-Dialkyl amides, including this compound, have garnered attention from radiochemists for their potential application in the reprocessing of irradiated nuclear fuels. researchgate.netresearchgate.net This is particularly relevant for fuels with high plutonium content and high radiation fields, where alternative extractants to the commonly used tri-n-butyl phosphate (B84403) (TBP) are being sought. researchgate.netresearchgate.net

Studies have shown that N,N-disubstituted amides can act as extractants for tetravalent and hexavalent actinides. egeneration.org The extraction efficiency of these amides is related to the enhanced basicity of the carbonyl oxygen due to the presence of the amido nitrogen. egeneration.org

In the context of plutonium, N,N-dialkylamides have been investigated as potential extractants. researchgate.net For instance, N,N-Dicyclohexylacetamide has shown a high distribution coefficient for Pu(IV) from nitric acid solutions. egeneration.org While specific data for this compound's direct use in large-scale plutonium extraction processes is limited in the provided results, the broader class of N,N-dialkyl amides is recognized for its potential in this area. researchgate.netegeneration.orgscispace.com The extraction behavior of plutonium can be complex and is influenced by factors such as the absorbed radiation dose and the chemical environment. rsc.org

The following table shows the extraction of various actinides by this compound and a related compound, N,N-Dicyclohexylacetamide, from nitric acid solutions.

AmideAqueous PhasePu(IV) Distribution CoefficientU(VI) Distribution Coefficient
This compound 3.0 M HNO₃9.44.8
N,N-Dicyclohexylacetamide 3.0 M HNO₃146.3
This compound 6.0 M HNO₃9.911
N,N-Dicyclohexylacetamide 6.0 M HNO₃1116

Data from egeneration.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N,N-Dicyclohexylformamide. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In typical ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the formyl proton (-CHO) appears as a distinct singlet downfield, generally around 8.21 ppm. rsc.org The two methine protons on the cyclohexyl rings, directly attached to the nitrogen, are magnetically non-equivalent due to the restricted rotation around the C-N amide bond. These appear as multiplets at approximately 3.95 ppm and 3.06 ppm. rsc.org The remaining methylene (B1212753) protons of the two cyclohexyl rings produce a series of complex multiplets in the upfield region, typically between 1.0 and 1.9 ppm. rsc.orgamazonaws.com

The ¹³C NMR spectrum further confirms the structure. The carbonyl carbon of the formyl group shows a characteristic resonance at approximately 161.4 ppm in CDCl₃. rsc.org The two methine carbons of the cyclohexyl groups also exhibit distinct signals due to the amide bond's rotational barrier, appearing around 54.7 ppm and 52.1 ppm. rsc.org The remaining cyclohexyl carbons resonate in the 25.0 to 34.4 ppm range. rsc.org

Table 1: Representative NMR Spectroscopic Data for this compound.
NucleusSolventChemical Shift (δ, ppm)Assignment
¹H NMRCDCl₃8.21 (s, 1H)Formyl H (-CHO)
3.98-3.90 (m, 1H)Cyclohexyl CH-N
1.85-1.11 (m, 21H)Cyclohexyl CH₂ and remaining CH-N
¹³C NMRCDCl₃161.4Carbonyl C (C=O)
54.7, 52.1Cyclohexyl CH-N
34.4, 30.2Cyclohexyl CH₂
26.0, 25.7, 25.1, 25.0Cyclohexyl CH₂

Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring. By acquiring a series of spectra over time, chemists can track the consumption of reactants and the formation of products, including this compound. For instance, in the formylation of dicyclohexylamine, the disappearance of the amine's N-H signal and the appearance of the characteristic formyl proton signal around 8.2 ppm can be quantitatively monitored to determine reaction kinetics and endpoint. thieme-connect.de This non-invasive and quantitative nature allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time without the need for sample isolation.

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Complexation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information on the functional groups and bonding within this compound and its complexes. These methods are particularly sensitive to changes in the molecular environment, making them ideal for studying complexation.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a hallmark of formamides. This band typically appears in the region of 1670-1680 cm⁻¹. The exact position of this band is sensitive to the molecule's environment and participation in intermolecular interactions.

A notable application is the study of metal-ligand complexation. In a study of uranium(VI) nitrate (B79036) complexes with various monoamides, this compound (referred to as DcHF in the study) was investigated as a ligand. researchgate.netnih.gov Upon coordination of the formamide's carbonyl oxygen to the uranyl (UO₂²⁺) cation, the C=O stretching frequency shifts. This shift provides direct evidence of complex formation and insight into the strength of the metal-ligand bond. researchgate.netnih.gov The study, combining experimental IR spectra with Density Functional Theory (DFT) calculations, demonstrated that the UO₂(NO₃)₂·2DcHF complex was the most stable among the investigated formamides, which was linked to the electronic properties of the dicyclohexyl substituents. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound and its Complexes.
Vibrational ModeTypical Wavenumber (cm⁻¹) (Free Ligand)Significance
C=O Stretch~1675Strong, characteristic band for the formyl group. Position is sensitive to complexation.
C-H Stretch~2850-2940Corresponds to the aliphatic C-H bonds of the cyclohexyl rings.
C-N Stretch~1450Amide C-N bond vibration.

While specific Raman studies on this compound are less common in the literature, Raman spectroscopy offers complementary information. According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum (like the C=O stretch) are often weaker in the Raman spectrum, and vice versa. Raman would be particularly useful for studying the symmetric vibrations of the cyclohexyl rings' carbon skeleton. In complexation studies, changes in the Raman spectrum can provide additional data points for confirming coordination and analyzing the structural impact on the ligand.

X-ray Crystallography for Defining Solid-State Structures of this compound Derivatives and Complexes

This compound has been used to synthesize acyclic aminooxy carbene ligands, which subsequently form complexes with gold(I). acs.orgsemanticscholar.org The single-crystal X-ray diffraction analysis of these complexes unambiguously confirms the connectivity and reveals key structural parameters. For example, in gold(I) acyclic aminooxy carbene complexes derived from this compound, the formamide's core structure is incorporated into a larger carbene ligand. acs.orgnih.gov The crystallographic data for these complexes, such as {[(4-t-Bu-2,6-t-Bu₂-C₆H₂O)(N(Cy)₂)]CH}AuCl, provide precise measurements of bond lengths and angles, showing how the bulky cyclohexyl groups are oriented in the solid state. semanticscholar.org

Computational and Theoretical Studies of N,n Dicyclohexylformamide and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. libretexts.org It is based on the principle that the properties of a system can be determined from its spatially dependent electron density. libretexts.orgd-nb.info DFT has become a popular and versatile tool in computational chemistry for calculating molecular properties and predicting chemical reactivity. uzh.ch

In the context of N,N-Dicyclohexylformamide, DFT calculations are employed to understand its fundamental electronic characteristics. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity descriptors. arxiv.org For instance, the energies of HOMO and LUMO are critical for predicting a molecule's ability to donate or accept electrons, respectively, and the energy gap between them (ΔE) is an indicator of chemical reactivity.

DFT studies have been particularly insightful in analyzing the interaction of DcHF with metal ions. In a study of uranyl complexes with various monoamides, DFT calculations were performed on [UO₂(NO₃)₂·2L] systems, where L included this compound (DcHF). arxiv.org The calculations revealed that the stability of these complexes is governed by the polarizability of the ligand and the minimization of steric hindrance. arxiv.org Furthermore, the electrostatic interaction between the uranium(VI) center and the amide ligand was identified as a crucial parameter for complex stability. arxiv.org The validity of these DFT calculations was confirmed by the fair agreement between calculated and experimental infrared spectra. scribd.com

Key parameters derived from DFT calculations, such as interaction energies and electronic properties, help quantify the nature of these interactions. The interaction energy, for example, indicates the stability of the resulting complex.

Table 1: Calculated Interaction Energies and Electronic Properties for Uranyl-Monoamide Complexes from DFT Studies. arxiv.org
Monoamide Ligand (L)Interaction Energy (kJ/mol)Polarisability (a.u.)Hardness (eV)
N,N-dimethylformamide (DMF)-22355.18.1
N,N-dibutylformamide (DBF)-239110.17.7
This compound (DcHF)-241145.47.6

Conformational Analysis of this compound

The rotation around the C-N amide bond is known to have a significant energy barrier due to its partial double bond character, leading to distinct cis and trans planar arrangements of the substituents around it. Attached to the nitrogen atom are two bulky cyclohexyl groups. Each cyclohexyl ring itself has a flexible structure, capable of existing in chair, boat, and twist-boat conformations, although the chair conformation is typically the most stable. researchgate.net The orientation of these voluminous groups relative to the formyl group and to each other dictates the steric environment around the amide functionality.

Computational methods like Molecular Mechanics (MM) and quantum chemical calculations are essential for exploring the potential energy surface of such a flexible molecule. arxiv.orgethz.ch These methods can calculate the relative energies of different conformers, identify the lowest energy (most stable) conformations, and determine the energy barriers for rotation between them. researchgate.net For example, in computational studies of other complex molecules, dihedral angles are systematically varied to map the potential energy surface and identify all stable conformers. nih.govimperial.ac.uk While specific computational studies focusing exclusively on the detailed conformational landscape of isolated this compound are not extensively documented in the surveyed literature, the principles of conformational analysis suggest that steric hindrance between the two cyclohexyl groups and the formyl hydrogen or oxygen would play a major role in determining the preferred conformations. researchgate.net DFT studies on its metal complexes note that the steric bulk of the cyclohexyl groups induces a twist in the dihedral angles of the coordinated ligand. arxiv.org

Quantum Chemical Investigations of Amide-Metal Interactions and Complex Stability

Quantum chemical methods, particularly DFT, provide profound insights into the nature of interactions between amide ligands like this compound and metal ions. rsc.org These investigations are crucial for understanding the stability, structure, and bonding within metal complexes.

A detailed DFT study on the complexation of uranyl nitrate (B79036) with this compound (DcHF), N,N-dimethylformamide (DMF), and N,N-dibutylformamide (DBF) has been conducted to elucidate the factors governing complex stability. arxiv.org The coordination with the uranium center occurs through the oxygen atom of the amide's carbonyl group. arxiv.org The research found that all the monoamide complexes are very stable, with large interaction energies. arxiv.org

Among the amides studied, the complex with DcHF, [UO₂(NO₃)₂·2DcHF], was found to be the most stable. scribd.com This enhanced stability was directly linked to the electronic properties of the ligand. scribd.com The study revealed that the stability of the uranyl-monoamide complexes is strongly correlated with the degree of polarization of the ligand when it interacts with the uranylnitrate core. scribd.com In the DcHF complex, a high positive charge delocalization occurs in the outer part of the ligand, which concentrates a positive charge closer to the uranyl cation (UO₂²⁺). This strengthens the electrostatic interaction between the metal and the ligand, leading to greater stability. scribd.com A topological analysis of the electron density was also performed to further characterize the nature of the monoamide-uranium interactions. scribd.com

Table 2: Computed Interaction Energies for Uranyl Nitrate Complexes with Different Monoamide Ligands (L). arxiv.org
ComplexInteraction Energy (kJ/mol)
UO₂(NO₃)₂·2DMF-223
UO₂(NO₃)₂·2DBF-239
UO₂(NO₃)₂·2DcHF-241

These computational findings highlight the importance of the ligand's electronic structure, particularly its polarizability and the spatial distribution of charge, in determining the stability of its metal complexes.

Computational Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemical research, bridging theory with experimental observations. nih.gov DFT calculations are frequently used to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and calculating activation barriers. uzh.chscribd.com This allows researchers to understand reaction pathways, predict product selectivity, and rationalize experimental findings. mdpi.com

While this compound is used in various chemical processes, detailed computational studies elucidating its specific role as a reactant are not widely available in the surveyed literature. For related processes like N-formylation, computational studies have been performed on reactions using other formylating agents such as formic acid or methanol, but not specifically for DcHF. d-nb.infocardiff.ac.uk

However, the potential for such computational studies is significant. For instance, it has been noted that this compound can inhibit the chlorination of amides and chlorides by altering the coordination geometry of the reactants. arxiv.org A computational mechanistic study could model this inhibition, revealing how DcHF interacts with the reactants or catalysts to block the reaction pathway. Another area of application is in materials science, where DcHF is used in the synthesis of self-healing polymers through the formation of stable amide linkages. arxiv.org Computational studies could elucidate the mechanism of this polymer formation and the dynamics of the bond-forming process, providing valuable insights for designing new materials. Although specific mechanistic pathways involving this compound as a primary reactant have yet to be computationally detailed, the available theoretical tools are well-suited to explore its reactivity in these and other contexts. scribd.com

Future Directions and Emerging Research Avenues for N,n Dicyclohexylformamide

Development of Novel Synthetic Applications and Methodologies

The exploration of N,N-Dicyclohexylformamide in organic synthesis is an expanding field, with researchers continually developing new applications and methodologies.

One significant area of research is the N-formylation of secondary amines . A convenient method has been developed using a potassium fluoride-alumina (KF-Al₂O₃) promoted reaction to generate dichlorocarbene (B158193) from chloroform (B151607), which then facilitates the N-formylation of various secondary amines, including the synthesis of DCHF from dicyclohexylamine. thieme-connect.de This method offers a practical route to formamide (B127407) derivatives, which are important intermediates in organic synthesis. thieme-connect.de

DCHF also plays a role in the synthesis of α-amino nitriles . Research has shown the oxidative α-cyanation of tertiary amines can be achieved, and an article in the Journal of the American Chemical Society from 1949 first described this compound, which has since been cited in studies on this type of reaction. acs.orgacs.org More recent developments have explored iron-catalyzed oxidative α-cyanations of benzylic and aliphatic tertiary amines. uni-muenchen.de

In the realm of catalysis, DCHF has been utilized in gold-catalyzed hydrohydrazination of terminal alkynes to produce bioactive hydrazones. acs.orgnih.gov Gold(I) acyclic aminooxy carbene complexes, derived from DCHF, have been shown to be effective catalysts for this transformation. acs.orgnih.gov The sterically hindered nature of the cyclohexyl groups on the DCHF-derived ligand appears to enhance the catalytic performance for a range of terminal alkyne substrates. acs.org

Furthermore, DCHF is involved in the synthesis of phthaloyl chloride . It acts as a catalyst in the reaction between phthalic anhydride (B1165640) and phosgene (B1210022). google.com For this specific application, it has been found beneficial to initially charge the entire amount of DCHF with the phthalic anhydride in the reaction vessel. google.com

Recent methodologies also include the oxidative conversion of imines to formamides . One such method utilizes hexafluoroisopropanol (HFIP) as a solvent and hydrogen peroxide as an oxidant to directly convert imines, formed in situ from cyclohexylamine, into this compound through an oxaziridine (B8769555) intermediate and subsequent Meinwald rearrangement.

A summary of selected synthetic applications is presented below:

ApplicationReagents/CatalystProduct
N-Formylation of Secondary AminesDicyclohexylamine, Chloroform, KF-Al₂O₃This compound
Gold-Catalyzed HydrohydrazinationTerminal Alkynes, Hydrazide Derivatives, Gold(I) Acyclic Aminooxy Carbene ComplexesBioactive Hydrazones
Synthesis of Phthaloyl ChloridePhthalic Anhydride, Phosgene, this compound (catalyst)Phthaloyl Chloride

Exploration of Enhanced Catalytic Roles in Organic Transformations

Beyond its use as a reagent, the catalytic potential of this compound is a burgeoning area of investigation. Its ability to act as a solvent and stabilize reaction intermediates makes it a promising candidate for various catalytic processes.

In palladium-catalyzed cross-coupling reactions , DCHF has been explored as a solvent. Its capacity to stabilize intermediates can lead to enhanced reaction efficiency. Studies have indicated that using DCHF in C–N cross-coupling reactions can significantly improve yields compared to more traditional solvents.

The compound also participates in copper-catalyzed oxidative rearrangements of tertiary amines . In one instance, the oxidation of N,N-dicyclohexyl-n-butylamine in the presence of a copper catalyst resulted in this compound as a byproduct. google.com This suggests a role for DCHF in the mechanistic pathways of such reactions.

Furthermore, DCHF is utilized in gold-catalyzed reactions , where it can form adducts such as [Au(DcHF)Cl], which are catalytically active. The bulky nature of the dicyclohexyl groups can influence the binding affinity and selectivity of these catalysts.

The catalytic applications are summarized in the following table:

Catalytic TransformationMetal CatalystRole of this compound
C–N Cross-CouplingPalladiumSolvent and stabilizing agent
Oxidative Rearrangement of Tertiary AminesCopperByproduct, indicating involvement in reaction mechanism
Hydrohydrazination of Terminal AlkynesGoldPrecursor to acyclic aminooxy carbene ligands

Integration into Advanced Separation Technologies and Material Science Applications

The unique properties of this compound also lend themselves to applications in separation technologies and material science.

In the field of material science , DCHF is being utilized in polymer chemistry for the synthesis of self-healing materials and stimuli-responsive polymers . Its ability to form stable amide linkages is key to creating dynamic covalent bonds within polymer networks, which can enable materials to recover from mechanical damage.

DCHF has also been investigated for its potential role in advanced separation technologies , particularly in the context of nuclear fuel reprocessing. It has been studied as a potential extractant for actinides, with research focusing on the stability of uranyl-monoamide complexes. researchgate.netresearchgate.net Among the investigated monoamides, the UO₂(NO₃)₂·2DcHF complex was found to be the most stable, suggesting a potential advantage for DCHF in separating uranium. researchgate.net The stability of these complexes is linked to the degree of polarization of the ligand in interaction with uranyl nitrate (B79036). researchgate.net

Another application in separation technology is the use of DCHF as a washing liquid for the removal of phosgene from off-gases . google.com In this process, DCHF, sometimes mixed with a solvent like dichlorobenzene, is used to scrub phosgene from industrial off-gases, with the washing liquid being regenerable through the addition of water. google.com

Additionally, in the realm of analytical separations, a reverse-phase HPLC method has been developed for the analysis of N,N-Dicyclohexylmorpholine-4-carboxamide which utilizes a mobile phase that can be adapted for mass spectrometry applications. sielc.com While not directly using DCHF as a stationary or mobile phase, this highlights the relevance of structurally related compounds in separation science. sielc.com

A summary of these applications is provided below:

Application AreaSpecific UseKey Feature
Material ScienceSynthesis of self-healing and stimuli-responsive polymersFormation of stable amide linkages and dynamic covalent bonds
Nuclear Fuel ReprocessingExtractant for actinidesFormation of stable uranyl-monoamide complexes
Industrial Gas PurificationWashing liquid for phosgene removalReactivity with phosgene

Q & A

Q. What are the established synthetic routes for N,N-Dicyclohexylformamide, and how do reaction conditions influence yield and purity?

this compound (CAS 22699-63-4) is typically synthesized via formylation of dicyclohexylamine using formic acid derivatives. Key factors include:

  • Reagent Selection : Formic acid, acetic anhydride, or chloroformate as activating agents.
  • Temperature Control : Reactions often require refluxing (e.g., 80–100°C) to achieve optimal conversion .
  • Purification : Crystallization from non-polar solvents (e.g., hexane) yields >98% purity, though lower-grade batches (90–95%) may require column chromatography .
    Data Table :
Reagent SystemTemperature (°C)Yield (%)Purity (%)
Formic Acid/DCC807598
Acetic Anhydride1006895

Q. How can researchers characterize this compound’s structural integrity and purity?

  • NMR Spectroscopy : 1H^1H-NMR peaks at δ 8.1 ppm (formyl proton) and δ 3.4–1.2 ppm (cyclohexyl protons) confirm structure .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>99% for pharmaceutical-grade applications) .
  • Melting Point : Literature values (if available) should align with experimental results; discrepancies indicate impurities .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Stability in alcohols varies with temperature .
  • Storage : Degrades under prolonged light exposure; store in amber vials at 2–8°C with desiccants .
    Data Table :
SolventSolubility (mg/mL)Stability (25°C, 24h)
DMSO>500>95%
Ethanol15085%
Water<1N/A

Advanced Research Questions

Q. How does this compound act as a ligand or intermediate in organometallic catalysis?

this compound’s electron-rich amide group can coordinate to transition metals (e.g., Pd, Ru), facilitating cross-coupling or hydrogenation reactions. Key considerations:

  • Steric Effects : Bulky cyclohexyl groups may limit substrate access, favoring selective mono-coordination .
  • Reaction Optimization : Pre-activation with Lewis acids (e.g., BF₃) enhances catalytic turnover in C–N bond formation .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Challenge : Residual dicyclohexylamine (starting material) or formic acid byproducts interfere with LC-MS quantification.
  • Resolution : Derivatize amines with dansyl chloride for fluorescence detection (LOD = 0.1 ppm) .
  • Validation : Spike recovery assays (90–110%) ensure method accuracy .

Q. How do solvent polarity and temperature affect the compound’s reactivity in multi-step syntheses?

  • Polar Solvents : Increase nucleophilicity of the formyl group, accelerating acyl transfer reactions (e.g., peptide coupling).
  • Low Temperatures : Stabilize reactive intermediates but may slow kinetics. For example, at –20°C, acylation yields drop by 20% compared to 25°C .

Q. What safety protocols are critical for handling this compound in high-throughput experiments?

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ≈ 0.01 mmHg at 25°C) .
  • PPE : Nitrile gloves and lab coats; avoid latex due to permeability .
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.